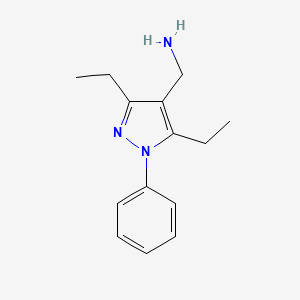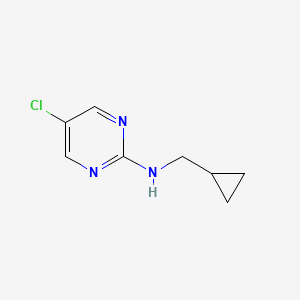![molecular formula C11H14N6 B1493034 7-(azidometil)-6-ciclopropil-1-etil-1H-imidazo[1,2-b]pirazola CAS No. 2098140-38-4](/img/structure/B1493034.png)
7-(azidometil)-6-ciclopropil-1-etil-1H-imidazo[1,2-b]pirazola
Descripción general
Descripción
7-(Azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a unique structure combining an imidazo[1,2-b]pyrazole core with azidomethyl and cyclopropyl substituents. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Aplicaciones Científicas De Investigación
7-(Azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of novel materials with specific electronic or photophysical properties.
Mecanismo De Acción
- This compound belongs to the class of organic compounds known as pyrazoles . Pyrazoles are five-membered aromatic rings containing two nitrogen atoms (at positions 1 and 2) and three carbon atoms .
Target of Action
Biochemical Pathways
Análisis Bioquímico
Biochemical Properties
7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in cellular metabolism and signal transduction pathways. For instance, it can interact with kinases, which are enzymes that play a pivotal role in phosphorylation processes, thereby affecting cell signaling and function . Additionally, 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can bind to proteins involved in DNA replication and repair, influencing cellular proliferation and survival .
Cellular Effects
The effects of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole on various types of cells and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells by activating caspases and promoting the cleavage of poly (ADP-ribose) polymerase 1 (PARP-1), a key enzyme involved in DNA repair . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism . Furthermore, 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can modulate the expression of genes involved in cell cycle regulation, thereby inhibiting cell proliferation .
Molecular Mechanism
At the molecular level, 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of phosphorylation events critical for cell signaling . This compound can also bind to DNA, interfering with the replication process and inducing DNA damage . Additionally, it has been shown to inhibit the activity of certain transcription factors, resulting in changes in gene expression . These molecular interactions collectively contribute to the compound’s biological activities.
Temporal Effects in Laboratory Settings
The temporal effects of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound exhibits good stability under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its decomposition. In in vitro studies, the effects of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole on cellular function have been observed to persist for several days, indicating its potential for sustained biological activity .
Dosage Effects in Animal Models
In animal models, the effects of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole vary with different dosages. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the animal model used, but it is generally observed that doses above a certain level lead to significant toxicity .
Metabolic Pathways
7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes, affecting metabolic flux and altering the levels of key metabolites in the cell . Additionally, 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can influence the activity of enzymes involved in oxidative stress responses, thereby modulating cellular redox status .
Transport and Distribution
The transport and distribution of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells via organic anion transporters, which facilitate its uptake and accumulation in target tissues . Once inside the cell, it can bind to intracellular proteins, influencing its localization and activity . The distribution of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole within tissues is also affected by its lipophilicity, which allows it to cross cell membranes and reach various cellular compartments .
Subcellular Localization
The subcellular localization of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. This compound has been found to localize primarily in the nucleus, where it can interact with DNA and nuclear proteins . It can also be found in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling proteins . The localization of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is influenced by specific targeting signals and post-translational modifications, which direct it to particular cellular compartments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step procedures starting from readily available precursors. One common approach includes the cyclization of appropriate hydrazine derivatives with cyclopropyl ketones, followed by functionalization of the resulting pyrazole ring. The azidomethyl group can be introduced via nucleophilic substitution reactions using azide sources such as sodium azide.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 7-(Azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form corresponding nitro or nitrile derivatives.
Reduction: Reduction of the azide group can yield amine derivatives.
Substitution: The azidomethyl group can participate in nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide in the presence of a suitable leaving group and solvent.
Major Products:
Oxidation Products: Nitro or nitrile derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Various functionalized derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
- 7-(Trifluoromethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
- 7-(Bromomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
- 7-(Hydroxymethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole
Comparison: Compared to its analogs, 7-(azidomethyl)-6-cyclopropyl-1-ethyl-1H-imidazo[1,2-b]pyrazole is unique due to the presence of the azidomethyl group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable in applications requiring specific labeling or modification of biological molecules.
Propiedades
IUPAC Name |
7-(azidomethyl)-6-cyclopropyl-1-ethylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6/c1-2-16-5-6-17-11(16)9(7-13-15-12)10(14-17)8-3-4-8/h5-6,8H,2-4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUXAXVDEQTFKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN2C1=C(C(=N2)C3CC3)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Methyl-5,7-diazaspiro[2.5]octan-6-one](/img/structure/B1492953.png)
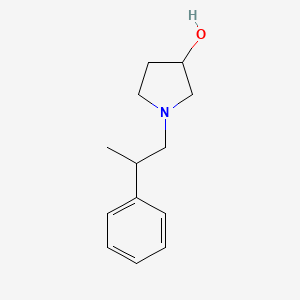
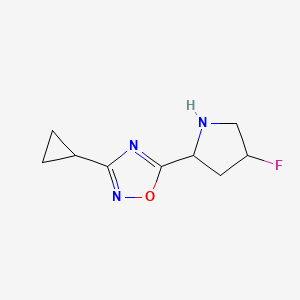
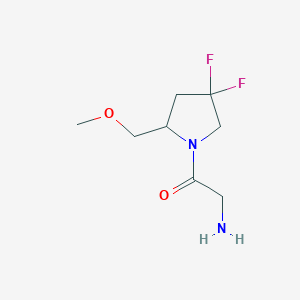

![1-[(2,4-difluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1492961.png)
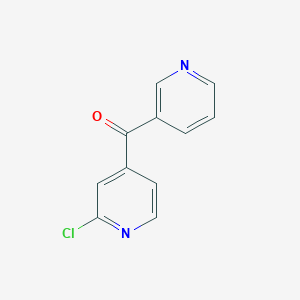

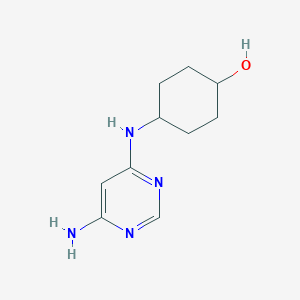
![3,3-Dimethyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1492969.png)
